molecular formula C17H24BrNO4S B13713113 tert-Butyl 4-(((3-bromophenyl)sulfonyl)methyl)piperidine-1-carboxylate

tert-Butyl 4-(((3-bromophenyl)sulfonyl)methyl)piperidine-1-carboxylate

Cat. No.: B13713113
M. Wt: 418.3 g/mol
InChI Key: PPSWOXGJVUGJKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-(((3-bromophenyl)sulfonyl)methyl)piperidine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a tert-butyl group, a bromophenyl group, and a sulfonylmethyl group. Its molecular formula is C16H22BrNO4S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(((3-bromophenyl)sulfonyl)methyl)piperidine-1-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of reagents such as sodium hydride, bromine, and sulfonyl chlorides under controlled temperatures and inert atmospheres .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, often employing catalysts and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(((3-bromophenyl)sulfonyl)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium catalyst.

    Nucleophiles: Sodium hydride, organolithium reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 4-(((3-bromophenyl)sulfonyl)methyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals .

Biology

In biological research, this compound is studied for its potential interactions with various biological targets. It is used in the development of probes and inhibitors for studying enzyme functions and signaling pathways.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may be used in the design of new drugs targeting specific diseases, such as cancer and neurological disorders .

Industry

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique structure allows for the development of polymers and other advanced materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(((3-bromophenyl)sulfonyl)methyl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The sulfonylmethyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. The bromophenyl group may interact with hydrophobic pockets in proteins, affecting their function and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 4-(((3-bromophenyl)sulfonyl)methyl)piperidine-1-carboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the sulfonylmethyl group distinguishes it from other similar compounds, providing unique interactions with biological targets and enabling diverse applications in research and industry.

Properties

IUPAC Name

tert-butyl 4-[(3-bromophenyl)sulfonylmethyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24BrNO4S/c1-17(2,3)23-16(20)19-9-7-13(8-10-19)12-24(21,22)15-6-4-5-14(18)11-15/h4-6,11,13H,7-10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPSWOXGJVUGJKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CS(=O)(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.